![molecular formula C9H7N3O2 B085049 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 13306-99-5](/img/structure/B85049.png)
2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“2-phenyl-2H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 13306-99-5 . It has a molecular weight of 189.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in the context of their potential as xanthine oxidase inhibitors . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase inhibitory activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H, (H,13,14) . The molecular structure of this compound has been characterized and confirmed in synthesized compounds .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 433.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 50.7±0.5 cm3, and a molar volume of 135.2±7.0 cm3 .Scientific Research Applications
Synthesis and Structural Analysis : 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and structurally analyzed for various applications. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined using X-ray diffraction and quantum-chemical calculations, highlighting its potential in synthetic organic chemistry (Shtabova et al., 2005).
Biological Activity : Several studies have investigated the biological activities of this compound derivatives. For example, compounds containing this moiety have shown good antibacterial and antitumor activities (Tian et al., 2005). Another study reported the synthesis of a triazole-containing ε-amino acid with antimicrobial potential against various pathogens, including Vibrio cholerae (Maji & Haldar, 2017).
Luminescence and Sensing Applications : Derivatives of this compound have been employed in the development of luminescent materials and sensors. A study on the synthesis and characterization of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives demonstrated their potential in luminescence sensing of metal ions and nitroaromatic compounds (Zhao et al., 2014).
Medicinal Chemistry Applications : The this compound framework has been utilized in the development of compounds with medicinal properties. For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles demonstrated their potential as dual PPARα/δ agonists, which could be beneficial in treating metabolic disorders (Ciocoiu et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, converting hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound interacts with xanthine oxidase, inhibiting its activity . This compound acts as a mixed-type inhibitor of xanthine oxidase . The inhibition of XO reduces the production of uric acid, which can be beneficial in conditions such as gout .
Biochemical Pathways
By inhibiting xanthine oxidase, this compound affects the purine degradation pathway . This results in decreased production of uric acid, thereby reducing its accumulation in the body .
Result of Action
The inhibition of xanthine oxidase by this compound leads to a decrease in uric acid production . This can help in managing conditions like gout, where there is an overproduction or under-excretion of uric acid .
properties
IUPAC Name |
2-phenyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFAZWAEXCZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354025 | |
Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13306-99-5 | |
Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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